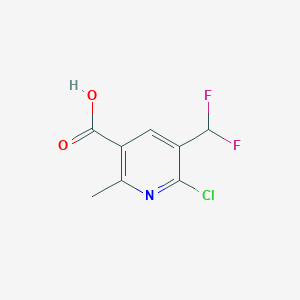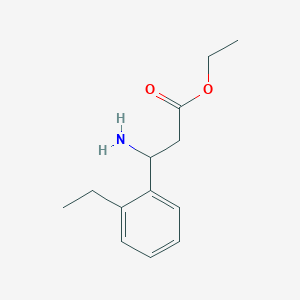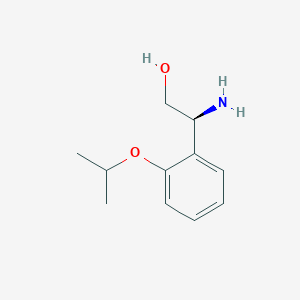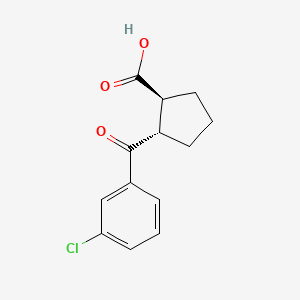
6-Chloro-5-(difluoromethyl)-2-methylnicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, difluoromethyl, and carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid typically involves the introduction of the chloro, difluoromethyl, and carboxylic acid groups onto a pyridine ring. One common method involves the chlorination of a pyridine derivative followed by the introduction of the difluoromethyl group through a nucleophilic substitution reaction. The carboxylic acid group can be introduced via oxidation of a methyl group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Formation of 6-chloro-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid.
Reduction: Formation of 6-chloro-5-(difluoromethyl)-2-methylpyridine-3-methanol or 6-chloro-5-(difluoromethyl)-2-methylpyridine-3-aldehyde.
Substitution: Formation of 6-amino-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid or 6-thio-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-chloro-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The presence of the difluoromethyl group can enhance its binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-5-(trifluoromethyl)-2-methylpyridine-3-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-Chloro-5-(methyl)-2-methylpyridine-3-carboxylic acid: Lacks the fluorine atoms, which may affect its chemical properties and biological activity.
Uniqueness
6-Chloro-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid is unique due to the presence of the difluoromethyl group, which can influence its reactivity and interactions with biological targets. The combination of chlorine, difluoromethyl, and carboxylic acid groups on the pyridine ring provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C8H6ClF2NO2 |
|---|---|
Molekulargewicht |
221.59 g/mol |
IUPAC-Name |
6-chloro-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6ClF2NO2/c1-3-4(8(13)14)2-5(7(10)11)6(9)12-3/h2,7H,1H3,(H,13,14) |
InChI-Schlüssel |
MSZAMNROGBQOLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=N1)Cl)C(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{7-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}acetic acid](/img/structure/B13568268.png)




![4-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13568301.png)


![7,7-Difluorobicyclo[4.1.0]heptane-3-carbaldehyde](/img/structure/B13568311.png)



![6-Chloro-1-(1,1-dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13568326.png)
![Ethyl2-oxo-1-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13568329.png)
